

Application Note: Assessing Pro-Immunogenic Effects on CT26 Colon Cancer Cells

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Compound Focus: T-26c

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This application note outlines a methodology to evaluate the cytotoxicity and induction of immunogenic cell death (ICD) in CT26 cells treated with an oxidizing saline solution, a potential novel therapeutic approach [1].

- **Objective:** To investigate the tumor-toxic and pro-immunogenic properties of plasma-treated saline (PTS) on murine CT26 colorectal cancer cells in vitro.
- **Background:** Metastatic colorectal cancer remains a therapeutic challenge. Physical plasma-treated saline generates reactive oxygen and nitrogen species (ROS/RNS), inducing oxidative stress that can trigger immunogenic cell death. This process can stimulate the immune system to recognize and attack cancer cells, making it a promising area for adjuvant therapy development [1].
- **Experimental Summary:** CT26 cells were treated with saline solutions oxidized by a cold physical plasma jet. The treatment's efficacy was assessed through cytotoxicity assays, cell death analysis, and measurement of established ICD markers in both 2D monolayers and 3D tumor spheroids [1].

Detailed Experimental Protocol

The following protocol is adapted from the research by *Bekeschus et al. (2019)* and can be used as a basis for evaluating pro-immunogenic treatments on CT26 cells [1].

1. Preparation of Plasma-Treated Saline (PTS) * **Reagent:** Phosphate-buffered saline (PBS). * **Equipment:** An argon plasma jet. * **Procedure:** Treat 50 ml of PBS with the argon plasma jet. Standard exposure times are 20 minutes (P20) and 60 minutes (P60). After treatment, compensate for evaporation by

adding double-distilled water to restore the original volume. The P60 condition typically generates a hydrogen peroxide (H_2O_2) concentration of approximately $100 \mu\text{M}$, which can be confirmed by measurement.

2. Cell Culture and Treatment * **Cell Line:** CT26 murine colon carcinoma cells. * **Culture Conditions:** Maintain cells in appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C and 5% CO_2 . * **Experimental Setup:** * Seed CT26 cells in culture plates or as 3D spheroids. * **Treatment Groups:** Include control (untreated PBS), P20, P60, and a control with $100 \mu\text{M}$ H_2O_2 added directly to PBS (H100). * **Incubation:** Replace the culture medium with the respective saline solutions and incubate for 30 minutes. After treatment, replace the saline with fresh culture medium for post-incubation analysis.

3. Key Assays and Methodologies * **Viability and Cytotoxicity Assessment:** * **Metabolic Activity:** Use MTT or WST-1 assays 24 hours post-treatment to measure cell viability [1]. * **Cell Death Kinetics:** Use time-lapse video microscopy over 48 hours to monitor cell count and morphological changes. Incorporate propidium iodide (PI) staining to quantify terminal cell death [1]. * **Mode of Cell Death Analysis:** * **Apoptosis/Necrosis Staining:** At 24-48 hours post-treatment, stain cells with Annexin V and DAPI. Analyze by flow cytometry to distinguish apoptotic (Annexin V+/DAPI-) from necrotic (Annexin V+/DAPI+) cells [1]. * **Caspase Activity:** Use a fluorescent caspase-3/7 activity assay as a complementary method to confirm apoptosis [1]. * **Immunogenic Cell Death (ICD) Marker Detection:** * ICD is characterized by the surface exposure or release of damage-associated molecular patterns (DAMPs). Key markers include calreticulin (CRT) exposure on the cell surface, and the release of ATP and HMGB1. * **Surface Calreticulin:** Fix treated cells and stain with an anti-calreticulin antibody followed by a fluorescent secondary antibody. Analyze via flow cytometry or high-content imaging. * **ATP Release:** Collect cell culture supernatants and measure ATP concentration using a luciferase-based bioluminescence assay. * **HMGB1 Release:** Analyze cell culture supernatants using an HMGB1-specific ELISA. * **Functional T Cell Activation Assay:** * Co-culture PTS-treated, irradiated CT26 cells with bone marrow-derived dendritic cells (BMDCs) to allow antigen uptake and presentation. * Isolate CD8^+ T cells from a mouse spleen and co-culture them with the primed BMDCs. * After several days, measure T cell activation by flow cytometry (e.g., CD69 and CD25 expression) and cytokine production (e.g., $\text{IFN-}\gamma$) by ELISA [2].

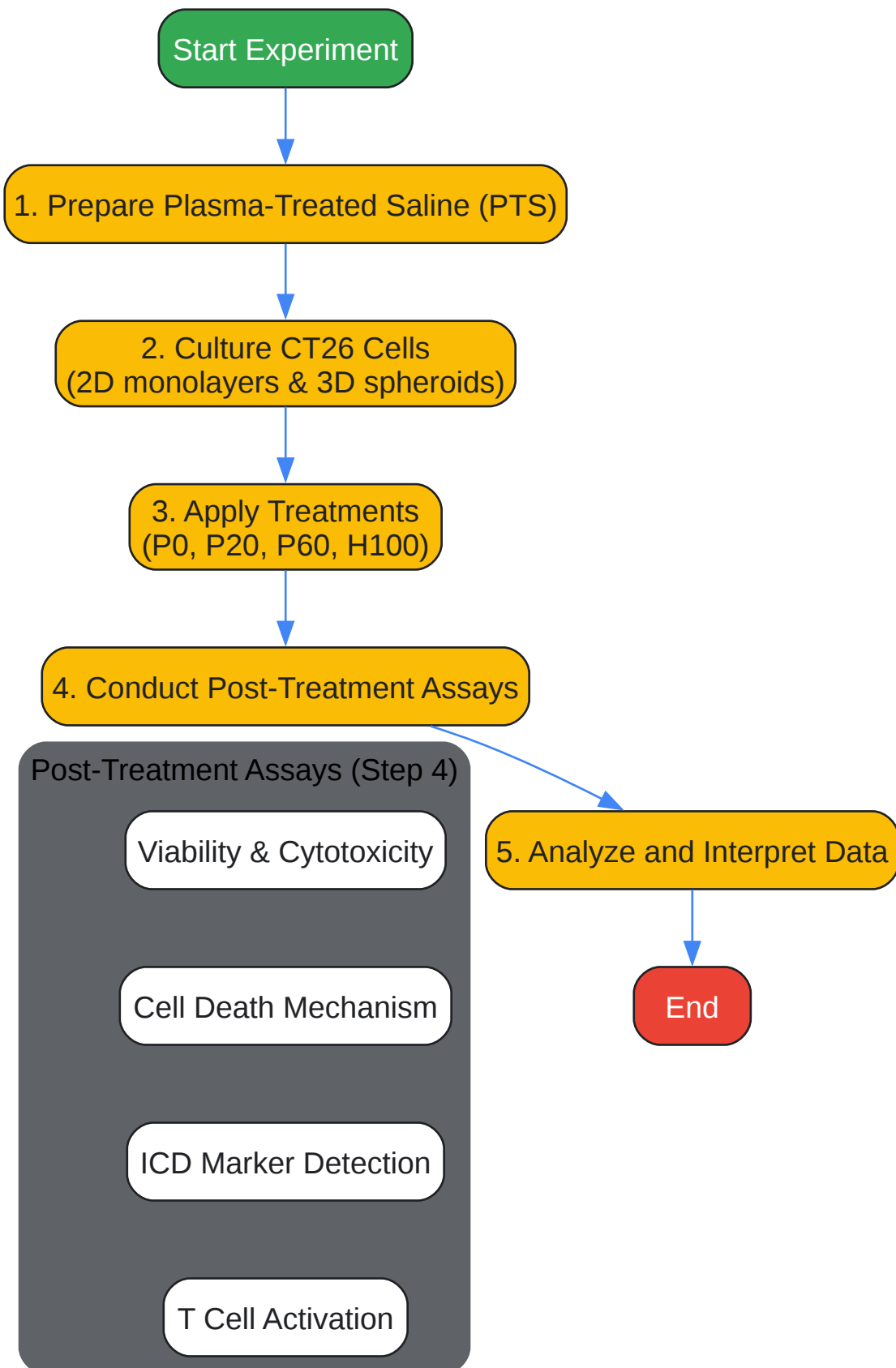
Data Presentation and Analysis

The table below summarizes expected outcomes from key experiments based on the referenced study [1].

Assay	Control (P0)	P20 Treatment	P60 Treatment	H100 Treatment
Metabolic Activity (24h)	100%	~75% reduction	~75% reduction	~75% reduction
Apoptotic Cells (Annexin V+)	Baseline	Significant increase	Significant increase	Significant increase
Necrotic Cells (PI+)	Low	Minimal increase	Minimal increase	Minimal increase
Caspase 3/7 Activity	Baseline	Significant increase	Significant increase	Significant increase
Intracellular Oxidation	Baseline	Significant increase	Highest increase	Moderate increase
3D Spheroid Death	Low	Moderate increase	High increase	Moderate increase

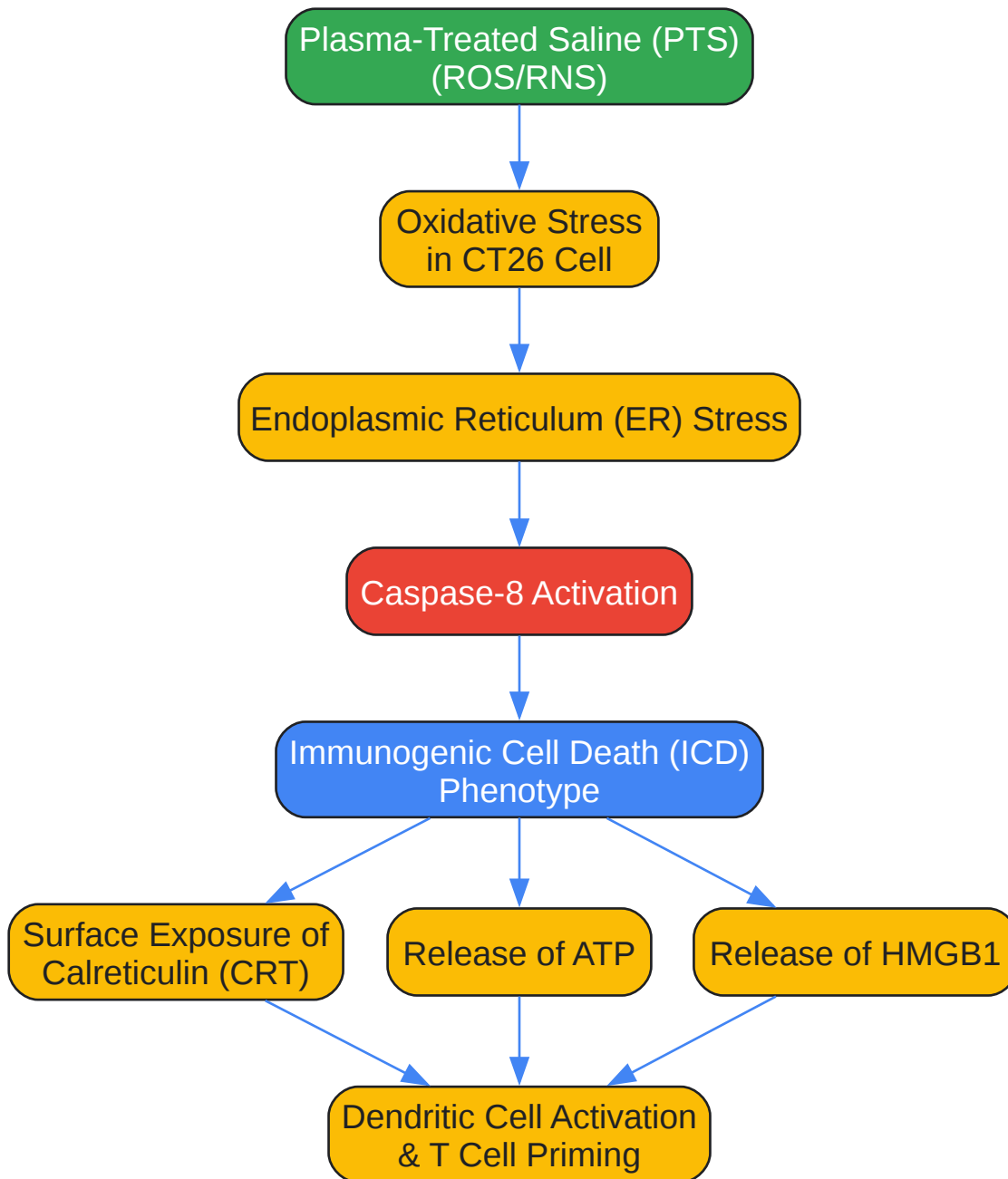
Experimental Workflow and Signaling Pathways

The diagram below outlines the key stages of the experimental workflow for this protocol.



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The following diagram illustrates the core signaling pathway involved in the induction of immunogenic cell death, which is central to the mechanism of action being studied.



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Discussion and Conclusion

For researchers and drug development professionals, this protocol provides a robust framework for evaluating the efficacy of novel compounds or physical treatments, like PTS, that aim to kill cancer cells while simultaneously activating the immune system.

- **Key Advantages:** The combination of 2D and 3D culture models offers a more physiologically relevant assessment of treatment efficacy. The multi-parametric analysis, spanning from simple cytotoxicity to complex immune activation, provides a comprehensive picture of the treatment's mechanism of action [1].
- **Considerations:** The specific reactive species profile of PTS depends on the plasma source and treatment parameters. It is crucial to chemically characterize the PTS (e.g., measure H₂O₂, nitrite, nitrate concentrations) for experimental reproducibility [1].
- **Conclusion:** The induction of immunogenic cell death represents a promising strategy for improving cancer therapy outcomes. The detailed protocol for CT26 cells outlined here serves as a valuable tool for screening and validating potential immunogenic anti-cancer agents in vitro.

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References

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2. Antigen-presentation In for Self- and Microbial-derived... vitro Assay [bio-protocol.org]

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